molecular formula C24H28N2O3 B2664581 2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide CAS No. 923222-43-9

2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide

Cat. No.: B2664581
CAS No.: 923222-43-9
M. Wt: 392.499
InChI Key: OFJZONIWWKLDHX-UHFFFAOYSA-N
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Description

2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide is a complex organic compound characterized by its unique piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Core: The piperidine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl and Ethyl Groups: The phenyl and ethyl groups are introduced through alkylation reactions.

    Attachment of the Mesitylacetamide Group: The final step involves the attachment of the mesitylacetamide group through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide: shares structural similarities with other piperidine derivatives.

    3-ethyl-1-[[4-[(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)methyl]piperazin-1-yl]methyl]-3-phenylpiperidine-2,6-dione: is one such compound with a similar core structure.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-5-24(19-9-7-6-8-10-19)12-11-21(28)26(23(24)29)15-20(27)25-22-17(3)13-16(2)14-18(22)4/h6-10,13-14H,5,11-12,15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJZONIWWKLDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)N(C1=O)CC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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